molecular formula C11H14ClN3 B14599574 Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride CAS No. 61149-64-2

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride

Cat. No.: B14599574
CAS No.: 61149-64-2
M. Wt: 223.70 g/mol
InChI Key: UCSAIZBNENCLDP-UHFFFAOYSA-N
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Description

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe final step involves the formation of the chloride salt through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can act as a chemosensor through nucleophilic addition and host-guest complex formation. Small anions such as fluoride and acetate can add nucleophilically to the C2 position of the quinoxalinium cation, leading to de-aromatization. Larger anions like ascorbate form host-guest complexes due to steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form both nucleophilic addition products and host-guest complexes makes it a versatile compound in chemical research .

Properties

CAS No.

61149-64-2

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

2,3,4-trimethylquinoxalin-4-ium-6-amine;chloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7;/h4-6,12H,1-3H3;1H

InChI Key

UCSAIZBNENCLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=C2C=C(C=CC2=N1)N)C)C.[Cl-]

Origin of Product

United States

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